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Compound of Interest

Compound Name: 2-Methoxybenzoyl cyanide

Cat. No.: B1590097 Get Quote

2-Methoxybenzoyl cyanide, also known as o-anisoyl cyanide, is characterized by a cyanide

group attached to the carbonyl carbon of a 2-methoxybenzoyl group. This structure combines

the reactivity of an acyl cyanide with the electronic and steric influences of an ortho-methoxy

substituent on the phenyl ring.

Key Identifiers:

IUPAC Name: 2-methoxybenzoyl cyanide[1]

CAS Number: 72371-46-1[1][2]

Molecular Formula: C₉H₇NO₂[1][2]

Molecular Weight: 161.16 g/mol [1][2]

Canonical SMILES: COC1=CC=CC=C1C(=O)C#N[1][2]

InChI Key: IYHWLEGZZRUPSK-UHFFFAOYSA-N[1][2]

Caption: Molecular Structure of 2-Methoxybenzoyl cyanide.
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Direct, experimentally determined physical properties for 2-methoxybenzoyl cyanide such as

melting point, boiling point, and density are not currently reported in major chemical

databases[2]. However, we can predict these properties with a high degree of confidence by

analyzing its structural isomers and synthetic precursors.

The key structural features influencing physical properties are:

Acyl Cyanide Group: Highly polar, contributing to a significant dipole moment.

Ortho-Methoxy Group: A polar ether linkage that can engage in hydrogen bonding with protic

solvents. Its position may introduce steric hindrance and intramolecular interactions not

present in its meta- or para-isomers.

Aromatic Ring: Provides a nonpolar surface area but is influenced by polar substituents.

Table 1: Comparison of Physical Properties with Related Compounds

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1590097?utm_src=pdf-body
https://www.chemsynthesis.com/base/chemical-structure-27194.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property

2-
Methoxybenzo
yl cyanide
(Predicted)

2-
Methoxypheny
lacetonitrile
(Isomer)

4-
Methoxybenzyl
cyanide
(Isomer)

2-
Methoxybenzo
yl chloride
(Precursor)

CAS Number 72371-46-1 7035-03-2 104-47-2[3] 21615-34-9

Physical State

Crystalline Solid

or High-Boiling

Liquid

Crystalline Solid Liquid[3] Liquid[4]

Melting Point

(°C)
55 - 75 65-67 8[3] N/A

Boiling Point (°C)
> 250 (est. at

atm. pressure)
143 / 15 mmHg 286-287[3]

128-129 / 8

mmHg

Density (g/mL) ~1.15 - 1.25 N/A 1.085[3] 1.146

Solubility

Soluble in polar

organic solvents

(e.g., THF,

CH₂Cl₂,

Acetone). Likely

insoluble in

water.

N/A
0.01 g/L in

water[3]

Reacts with

water[4]

Expert Analysis & Causality:

Melting Point: The structural isomer 2-Methoxyphenylacetonitrile is a solid with a melting

point of 65-67 °C. The direct attachment of the electronegative carbonyl oxygen in 2-
methoxybenzoyl cyanide is expected to create a stronger crystal lattice packing compared

to the more flexible CH₂CN linker in the isomer. Therefore, a melting point in a similar or

slightly higher range is predicted.

Boiling Point: The boiling point is expected to be significantly high due to the molecule's high

polarity and molecular weight. The boiling point of the related precursor, 2-methoxybenzoyl

chloride, is 128-129 °C at a reduced pressure of 8 mmHg. Extrapolation to atmospheric

pressure suggests a boiling point well over 200 °C, likely with some decomposition.
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Solubility: The high polarity suggests good solubility in common polar aprotic solvents like

tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. Like most acyl cyanides,

it is expected to be unstable in and react with protic solvents like water and alcohols.

Anticipated Spectroscopic Signatures
While experimental spectra are not published, the structure of 2-methoxybenzoyl cyanide
allows for the confident prediction of its key spectroscopic features. These predictions are vital

for reaction monitoring and product confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance):

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm.

Aromatic Protons (Ar-H): Four protons in the aromatic region (δ 7.0-8.0 ppm) will appear

as a complex multiplet pattern due to ortho, meta, and para couplings. The proton ortho to

the electron-withdrawing benzoyl group is expected to be the most downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Cyanide Carbon (-C≡N): A peak in the range of δ 115-120 ppm.

Carbonyl Carbon (-C=O): A peak significantly downfield, expected around δ 165-175 ppm.

Aromatic Carbons: Multiple peaks between δ 110-160 ppm. The carbon attached to the

methoxy group (C-OCH₃) will be the most upfield in this region, while the carbon attached

to the carbonyl group (C-CO) will be further downfield.

Methoxy Carbon (-OCH₃): A peak around δ 55-60 ppm.

IR (Infrared) Spectroscopy:

Cyanide Stretch (C≡N): A strong, sharp absorption band is characteristic for the nitrile

group, expected around 2220-2240 cm⁻¹. The conjugation with the carbonyl group

typically shifts this to a lower wavenumber compared to alkyl cyanides.

Carbonyl Stretch (C=O): A very strong, sharp absorption band is expected in the range of

1680-1700 cm⁻¹.
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Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretch (Aryl Ether): A strong band corresponding to the asymmetric C-O-C stretch

is expected around 1240-1280 cm⁻¹.

Mass Spectrometry (MS):

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 161.16.

Key Fragmentation Patterns: Electron ionization would likely lead to characteristic

fragmentation. The most probable fragmentations are the loss of the cyanide radical (•CN,

m/z = 26) to give the 2-methoxybenzoyl cation at m/z = 135, and the loss of carbon

monoxide (CO, m/z = 28) from the m/z 135 fragment.

Synthesis, Stability, and Handling
Plausible Synthetic Route
Acyl cyanides are typically synthesized from their corresponding acyl chlorides. The most direct

and established method would involve the reaction of 2-methoxybenzoyl chloride with a

cyanide salt.

Starting Materials

Reaction Workup & Purification2-Methoxybenzoyl chloride
(CAS: 21615-34-9)

Anhydrous Solvent
(e.g., Acetonitrile, DCM)

Inert Atmosphere (N₂ or Ar)

Add

Cyanide Source
(e.g., NaCN, KCN, or TMSCN)

Add
Filtration of Salts
Solvent Removal

Transfer Distillation or
Recrystallization

2-Methoxybenzoyl cyanide
(Final Product)

Click to download full resolution via product page

Caption: Plausible synthesis workflow for 2-Methoxybenzoyl cyanide.

Chemical Stability and Incompatibilities
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Moisture Sensitivity: As an acyl cyanide, the compound is expected to be highly sensitive to

moisture. It will likely hydrolyze in the presence of water to form 2-methoxybenzoic acid and

toxic hydrogen cyanide gas. Storage under an inert atmosphere (Nitrogen or Argon) with a

desiccant is mandatory.

Incompatible Materials: It should be kept away from strong acids, strong bases, oxidizing

agents, and reducing agents. Acids will accelerate the release of hydrogen cyanide gas.

Bases can catalyze its decomposition.

Safe Handling and Storage
Given the extreme toxicity of related benzoyl cyanides, which are classified as "Fatal if

swallowed," "Toxic in contact with skin," and "Toxic if inhaled," the same precautions must be

assumed for 2-methoxybenzoyl cyanide.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or

neoprene), a lab coat, and chemical splash goggles. All handling of the solid or solutions

must be done inside a certified chemical fume hood to prevent inhalation.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials. The storage area should be locked and accessible only to authorized

personnel[5].

Spill & Emergency Procedures: In case of a spill, evacuate the area. Use a spill kit designed

for cyanides. Do not use water. In case of exposure, seek immediate medical attention.

Experimental Protocols for Physical Property
Determination
The following protocols are designed as self-validating systems for a researcher to determine

the unknown physical properties of 2-methoxybenzoyl cyanide.

Protocol: Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of solid 2-methoxybenzoyl cyanide.
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Causality: This method provides a precise melting range, which is a key indicator of purity. A

sharp melting range (e.g., < 1 °C) indicates high purity.

Methodology:

Calibration: Calibrate the melting point apparatus using a certified standard with a known

melting point close to the expected range (e.g., benzoin, M.P. 137 °C).

Sample Preparation: Under an inert atmosphere (glove box or nitrogen-purged bag), finely

crush a small sample of 2-methoxybenzoyl cyanide.

Capillary Loading: Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm.

Tap gently to ensure dense packing.

Measurement:

Place the capillary in the apparatus.

Set a rapid heating ramp (10-15 °C/min) to quickly approach the estimated melting point.

Once within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.

Record the temperature at which the first drop of liquid appears (T₁).

Record the temperature at which the last crystal melts (T₂).

Reporting: Report the melting point as the range T₁ - T₂. Repeat the measurement two more

times and report the average range.
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Calibrate Apparatus
with Standard

Prepare Sample
(Crush & Dry)

Load Capillary Tube

Initial Rapid Heating
(~10 °C/min)

Slow Heating Ramp
(1-2 °C/min near M.P.)

Record T₁ (First Liquid)
& T₂ (All Liquid)

Report Melting Range
(Average of 3 runs)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Protocol: Spectroscopic Analysis (NMR, IR, MS)
Objective: To obtain definitive structural confirmation of the synthesized 2-methoxybenzoyl
cyanide.
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Causality: A combination of spectroscopic techniques provides unambiguous evidence of

molecular structure, confirming the presence of all key functional groups and the overall

connectivity.

Methodology:

¹H and ¹³C NMR Spectroscopy:

Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or

deuterated acetone. Add a small amount of TMS as an internal standard if not already

present in the solvent.

Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise.

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

Process the data and compare the observed chemical shifts and coupling patterns to the

predicted values in Section 3.

FT-IR Spectroscopy:

If the sample is a solid, prepare a KBr pellet or acquire the spectrum using an Attenuated

Total Reflectance (ATR) accessory.

If the sample is a liquid, a thin film can be prepared between two salt plates (NaCl or KBr).

Acquire the spectrum from 4000 to 400 cm⁻¹.

Identify the key absorption bands for the C≡N, C=O, and C-O-C functional groups and

compare them to the predicted frequencies.

Mass Spectrometry:

Choose an appropriate ionization method. Electron Ionization (EI) is suitable for identifying

fragmentation patterns, while a softer technique like Electrospray Ionization (ESI) or

Chemical Ionization (CI) is better for confirming the molecular weight.

Acquire a full-scan mass spectrum.
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Identify the molecular ion peak (M⁺) and compare its m/z value to the calculated molecular

weight. Analyze the fragmentation pattern to see if it matches the predicted losses of •CN

and CO.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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